1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea
Brand Name: Vulcanchem
CAS No.: 1170495-83-6
VCID: VC7217086
InChI: InChI=1S/C21H18ClN7O2/c1-31-18-8-7-16(11-17(18)22)28-21(30)27-15-5-3-14(4-6-15)26-19-12-20(24-13-23-19)29-10-2-9-25-29/h2-13H,1H3,(H,23,24,26)(H2,27,28,30)
SMILES: COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)Cl
Molecular Formula: C21H18ClN7O2
Molecular Weight: 435.87

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea

CAS No.: 1170495-83-6

Cat. No.: VC7217086

Molecular Formula: C21H18ClN7O2

Molecular Weight: 435.87

* For research use only. Not for human or veterinary use.

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea - 1170495-83-6

Specification

CAS No. 1170495-83-6
Molecular Formula C21H18ClN7O2
Molecular Weight 435.87
IUPAC Name 1-(3-chloro-4-methoxyphenyl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea
Standard InChI InChI=1S/C21H18ClN7O2/c1-31-18-8-7-16(11-17(18)22)28-21(30)27-15-5-3-14(4-6-15)26-19-12-20(24-13-23-19)29-10-2-9-25-29/h2-13H,1H3,(H,23,24,26)(H2,27,28,30)
Standard InChI Key ODAUEKXZVDMUNM-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)Cl

Introduction

Synthesis Methods

The synthesis of similar compounds typically involves multi-step organic reactions. A general approach might include:

  • Formation of the Pyrimidine-Pyrazole Core: This involves the synthesis of the pyrimidine ring with a pyrazole substituent, often through condensation reactions.

  • Amination of the Phenyl Ring: The phenyl ring is aminated with the pyrimidine-pyrazole core to form the amino linkage.

  • Urea Formation: The final step involves forming the urea linkage between the aminated phenyl ring and the substituted phenyl ring.

Biological Activity

Compounds in this class are known for their inhibitory effects on protein kinases, particularly those involved in the Janus kinase (JAK) pathways. These pathways are crucial in cellular signaling and are targets for therapeutic interventions, especially in cancer treatment. While specific IC50 values for this compound are not available, similar compounds have shown potent activity in the nanomolar range against various cancer cell lines.

Research Findings and Applications

  • Cancer Treatment: The potential of these compounds as anti-cancer agents is significant due to their ability to inhibit key signaling pathways involved in tumor growth and proliferation.

  • Pharmacological Properties: Further research is needed to fully understand the pharmacokinetic and pharmacodynamic profiles of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties.

Data Tables

Given the lack of specific data on 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea, we can create a hypothetical table based on similar compounds:

PropertyValue/Description
Molecular FormulaNot specified, but similar to C24H20ClN7O2
Molecular WeightEstimated around 450-500 g/mol
SolubilityModerate in organic solvents
Biological ActivityPotential inhibitor of protein kinases
IC50 ValuesNot available, but similar compounds show nanomolar activity

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